Ilaprazole

概要

説明

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer . It is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA . It has launched in Korea and China for the treatment of gastric ulcer, duodenal ulcer, gastroesophageal reflux disease, and erosive esophagitis .

Synthesis Analysis

During the laboratory optimization of Ilaprazole, the formation of various impurities was observed. The impurities formed were monitored and their structures were tentatively assigned based on their fragmentation pattern in LC-MS and other spectral data .Molecular Structure Analysis

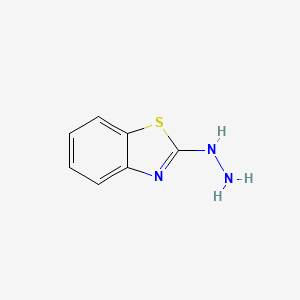

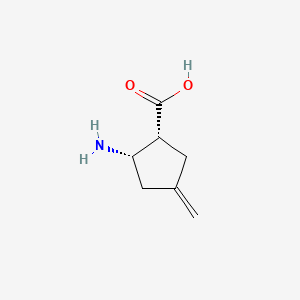

Ilaprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety .Chemical Reactions Analysis

An analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the quantitative measurement of ilaprazole and its two metabolites in human plasma .科学的研究の応用

Treatment of Peptic Ulcers with H. pylori Infection

Ilaprazole has been compared to other proton pump inhibitors (PPIs) for its efficacy in treating peptic ulcers, particularly those associated with Helicobacter pylori infection. It has demonstrated superior efficacy in alleviating abdominal distension symptoms, which is a common complaint among ulcer patients .

Comparative Efficacy in Acid Suppression

In the realm of acid-suppressive drugs, Ilaprazole has been evaluated against novel potassium-competitive acid blockers (P-CABs). It has shown promising results in terms of efficacy, especially when compared to omeprazole, a commonly used PPI .

Dissolution Rate Improvement

The same study on Ilaprazole/Xylitol cocrystals has also revealed an improvement in the dissolution rate of Ilaprazole. This enhancement could potentially lead to better bioavailability and efficacy of the drug .

Formulation of Dosage Forms

Ilaprazole has been included in studies for the formulation of dosage forms. Techniques like liquid chromatography and mass spectrometry (LC-MS/MS) have been applied for the simultaneous determination of Ilaprazole enantiomers, which is crucial for developing effective pharmaceutical formulations .

作用機序

Target of Action

Ilaprazole is a proton pump inhibitor (PPI) . Its primary target is the H+/K+ ATPase enzyme , also known as the proton pump, located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Ilaprazole exerts its therapeutic effect by selectively and irreversibly blocking the proton pump . This inhibition prevents the exchange of H+ ions with K+ ions, thereby suppressing gastric acid secretion . The suppression of gastric acid secretion helps in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and duodenal ulcer .

Biochemical Pathways

Ilaprazole undergoes several metabolic pathways. The major metabolic pathway is sulfoxide reduction to ilaprazole sulfide, which occurs in human liver microsomes . Other pathways include monooxidation and sulfoxide oxidation . The metabolism of ilaprazole is mainly mediated by CYP450 .

Pharmacokinetics

The pharmacokinetics of ilaprazole are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that ilaprazole can cause an increase in the absorption of certain drugs, resulting in an increased serum concentration and potentially a worsening of adverse effects .

Result of Action

The inhibition of gastric acid secretion by ilaprazole leads to an increase in gastric pH, which alleviates symptoms and promotes healing in acid-related disorders . Clinical studies show that ilaprazole is at least as potent a PPI as omeprazole when taken in equivalent doses . It has been found to significantly prevent the development of reflux esophagitis .

Action Environment

The action of ilaprazole, like other PPIs, is influenced by the environment of the stomach. In the weakly acidic environment of the duodenum (pH ≈ 5.6), PPIs become unprotonated and can be effectively absorbed through enterocytes . After absorption, ilaprazole is transported through the blood system to the canaliculi of parietal cells, where it accumulates .

Safety and Hazards

将来の方向性

Ilaprazole has shown promising results in the treatment of Helicobacter pylori infection. A study found that a 14-day high-dose ilaprazole-amoxicillin dual therapy demonstrated better efficacy in H. pylori eradication treatment and improved safety and compliance compared to bismuth quadruple therapy . This suggests that ilaprazole could potentially be considered as a first-line regimen for empirical treatment in the future .

特性

IUPAC Name |

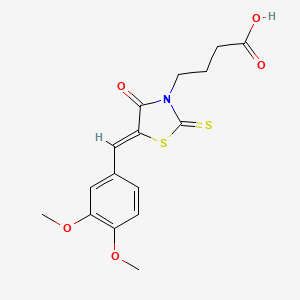

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXCXABAPSOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870115 | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilaprazole | |

CAS RN |

172152-36-2 | |

| Record name | Ilaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)